

# physicochemical properties of N-Phenyl-3-(trifluoromethyl)aniline

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## Compound of Interest

Compound Name: **N-Phenyl-3-(trifluoromethyl)aniline**

Cat. No.: **B094102**

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An In-depth Technical Guide to the Physicochemical Properties of **N-Phenyl-3-(trifluoromethyl)aniline**

This guide provides a comprehensive analysis of the core physicochemical properties of **N-Phenyl-3-(trifluoromethyl)aniline** (CAS No. 101-23-5). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available data with field-proven experimental methodologies. We will explore the compound's identity, key physical and chemical parameters, and provide authoritative protocols for their experimental determination, grounding our discussion in established scientific principles.

## Chemical Identity and Molecular Structure

**N-Phenyl-3-(trifluoromethyl)aniline** is a substituted diphenylamine derivative. The presence of the trifluoromethyl (-CF<sub>3</sub>) group on one of the phenyl rings is a critical feature, significantly influencing the molecule's electronic properties, lipophilicity, and metabolic stability. This makes it a compound of interest as a building block in the synthesis of pharmaceuticals and agrochemicals.

Key Identifiers:

Identifier	Value
CAS Number	101-23-5 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>13</sub> H <sub>10</sub> F <sub>3</sub> N <a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	N-phenyl-3-(trifluoromethyl)aniline <a href="#">[2]</a>
Synonyms	m-Trifluoromethylidiphenylamine, 3-(Trifluoromethyl)diphenylamine, N-(3-trifluoromethylphenyl)aniline <a href="#">[3]</a>
InChI	1S/C13H10F3N/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,17H <a href="#">[2]</a>
InChIKey	WJCRAVDPIMWFPG-UHFFFAOYSA-N <a href="#">[2]</a>
Canonical SMILES	C1=CC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F <a href="#">[2]</a>

#### Molecular Structure:

The structure consists of two phenyl rings linked by a secondary amine. One ring is unsubstituted, while the other bears a trifluoromethyl group at the meta-position.

Caption: Molecular structure of **N-Phenyl-3-(trifluoromethyl)aniline**.

## Core Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for predicting the compound's behavior in various experimental and physiological settings.

Property	Value	Source(s)
Molecular Weight	237.22 g/mol	[1][2]
Physical State	Colorless to yellow/brown oil or liquid at 25°C	[1][4]
Melting Point	Not available; liquid at room temperature	[1][4]
Boiling Point	293.1°C at 760 mmHg	[3][5]
108-110°C at 0.3 Torr	[4]	
Density	1.255 g/cm³	[3][5]
Refractive Index (n <sub>20/D</sub> )	1.554	[5]
Water Solubility	6.470 mg/L	[6]
logP (Octanol-Water)	4.522	[5]
pKa (Predicted)	-0.36 ± 0.30	[4]

The high LogP value indicates that **N-Phenyl-3-(trifluoromethyl)aniline** is a highly lipophilic compound, which corresponds to its very low water solubility.[5][6] The predicted pKa suggests it is a very weak base. The nitrogen lone pair is delocalized into both aromatic rings, and the electron-withdrawing nature of the -CF<sub>3</sub> group further reduces basicity.

## Spectroscopic Data Analysis

While comprehensive, fully assigned experimental spectra are not readily available in public databases, we can predict the key spectral features based on the molecule's structure. This theoretical analysis is invaluable for compound identification and quality control.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:
  - Aromatic Protons (Ar-H): A complex series of multiplets would be expected in the range of δ 6.8-7.6 ppm. The protons on the unsubstituted phenyl ring will likely appear as distinct

multiplets from those on the trifluoromethyl-substituted ring.

- Amine Proton (N-H): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration. It may appear between  $\delta$  5.5-6.5 ppm.
- $^{13}\text{C}$  NMR:
  - Aromatic Carbons: Aromatic carbons are expected in the  $\delta$  110-150 ppm region. The carbon attached to the nitrogen will be downfield, as will the carbon attached to the  $-\text{CF}_3$  group.
  - Trifluoromethyl Carbon ( $-\text{CF}_3$ ): The carbon of the  $-\text{CF}_3$  group is expected to appear around  $\delta$  120-130 ppm and will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information on the functional groups present.

- N-H Stretch: A sharp to moderately broad absorption band is expected around  $3400\text{ cm}^{-1}$ , characteristic of a secondary amine.
- Aromatic C-H Stretch: Multiple sharp bands will appear just above  $3000\text{ cm}^{-1}$ .
- C=C Aromatic Stretch: Several bands of varying intensity are expected in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- C-N Stretch: This will likely appear in the  $1250\text{-}1350\text{ cm}^{-1}$  region.
- C-F Stretch: The trifluoromethyl group will give rise to very strong, characteristic absorption bands, typically in the  $1100\text{-}1350\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum:

- Molecular Ion ( $\text{M}^+$ ): The molecular ion peak is expected at an  $\text{m/z}$  of 237.

- Key Fragmentation: Fragmentation patterns may include the loss of the trifluoromethyl group ( $[M-69]^{+}$ ) and cleavage of the C-N bonds, leading to fragments corresponding to the individual substituted and unsubstituted phenylamine moieties.

## Experimental Protocols for Physicochemical Characterization

The following section details authoritative, step-by-step protocols for the experimental determination of key physicochemical properties, grounded in internationally recognized standards.

### Melting/Freezing Point Determination (OECD 102)

As **N-Phenyl-3-(trifluoromethyl)aniline** is a liquid at room temperature, determining its freezing point is more appropriate than its melting point. The capillary method described in OECD Guideline 102 can be adapted for this purpose.

**Principle:** A small sample is cooled at a controlled rate, and the temperature at which the phase transition from liquid to solid occurs is recorded.

#### Apparatus:

- Melting point apparatus with a cooling function or a suitable cooling bath (e.g., dry ice/acetone).
- Glass capillary tubes (sealed at one end).
- Calibrated thermometer or temperature probe.

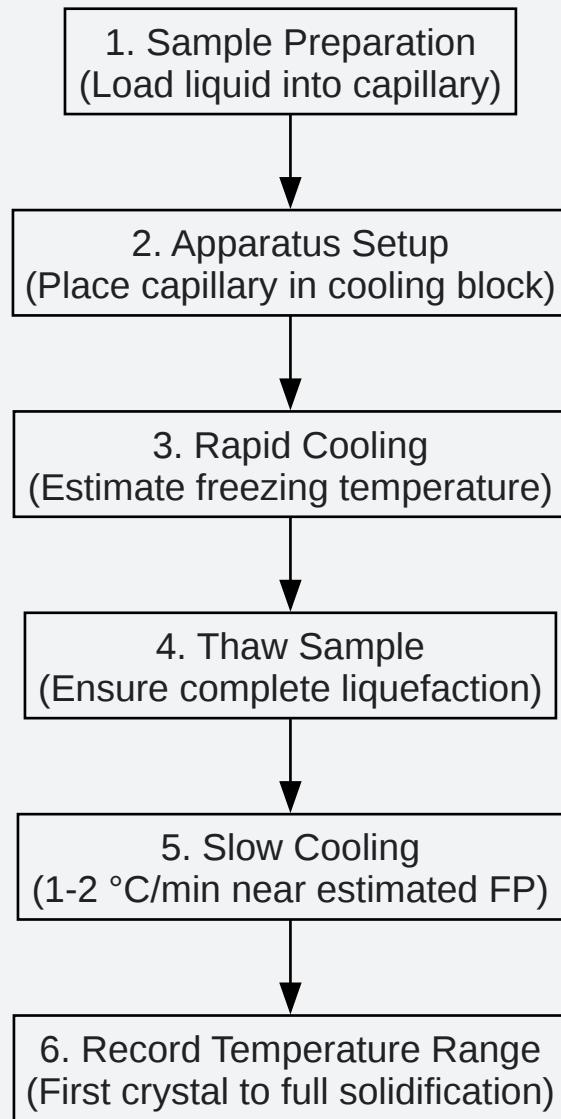
#### Protocol:

- **Sample Preparation:** Introduce a small amount of the liquid **N-Phenyl-3-(trifluoromethyl)aniline** into a glass capillary tube to a height of approximately 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into the heating/cooling block of the apparatus.
- **Cooling:** Initiate cooling at a rapid rate to approximate the freezing point.

- Equilibration: Once solidification begins, allow the sample to thaw completely.
- Determination: Begin cooling again, but at a much slower rate (e.g., 1-2 °C per minute) starting from about 10 °C above the approximate freezing point.
- Recording: Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. This range is the freezing point range.

Causality and Trustworthiness: This protocol, based on OECD 102, is a self-validating system. [7] A pure compound will exhibit a sharp, well-defined freezing point. Impurities will typically depress the freezing point and broaden the range, providing an internal check on sample purity. Slowing the rate of temperature change near the phase transition is critical to allow for thermodynamic equilibrium, ensuring an accurate measurement.

## Freezing Point Determination Workflow (Adapted from OECD 102)

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Caption: Workflow for experimental freezing point determination.

## Water Solubility Determination (OECD 105)

The "Flask Method" from OECD Guideline 105 is suitable for determining the water solubility of **N-Phenyl-3-(trifluoromethyl)aniline**.

**Principle:** An excess of the substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

**Apparatus:**

- Thermostatically controlled shaker bath.
- Glass flasks with stoppers.
- Centrifuge and/or filtration system (e.g., syringe filters, 0.22 µm PTFE).
- Validated analytical instrument (e.g., HPLC-UV or GC-MS).
- Analytical balance.

**Protocol:**

- Preparation: Add an excess amount of **N-Phenyl-3-(trifluoromethyl)aniline** to a flask containing a known volume of high-purity water. The excess is critical to ensure saturation is reached.
- Equilibration: Place the sealed flask in a shaker bath set to a constant temperature (e.g., 25 °C). Shake for a sufficient duration to reach equilibrium (typically 24-48 hours). Preliminary tests should be run to confirm the time required to reach a stable concentration.
- Phase Separation: After equilibration, cease shaking and allow the mixture to settle. To ensure complete removal of undissolved micro-droplets, centrifuge an aliquot of the aqueous phase at high speed.
- Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase.
- Quantification: Analyze the concentration of the dissolved substance in the sample using a pre-validated analytical method (e.g., HPLC-UV). The concentration is determined by comparison to a calibration curve prepared with known standards.
- Replicates: The experiment should be performed in at least triplicate to ensure reproducibility.

**Causality and Trustworthiness:** This protocol follows the gold-standard shake-flask method outlined in OECD 105. The use of an excess of the solute ensures that the measured concentration represents the true thermodynamic solubility limit. The centrifugation step is a critical control to prevent overestimation of solubility due to the presence of suspended, undissolved material. Validation of the analytical method ensures the accuracy of the final quantification.

## Partition Coefficient (logP) Determination (OECD 117)

The HPLC method described in OECD Guideline 117 is an efficient and reliable way to determine the n-octanol/water partition coefficient (logP).

**Principle:** The logarithm of the retention time of the substance on a reversed-phase HPLC column (e.g., C18) is linearly correlated with its logP. The logP of the test substance is determined by comparing its retention time to that of a series of known reference compounds with a range of logP values.

**Apparatus:**

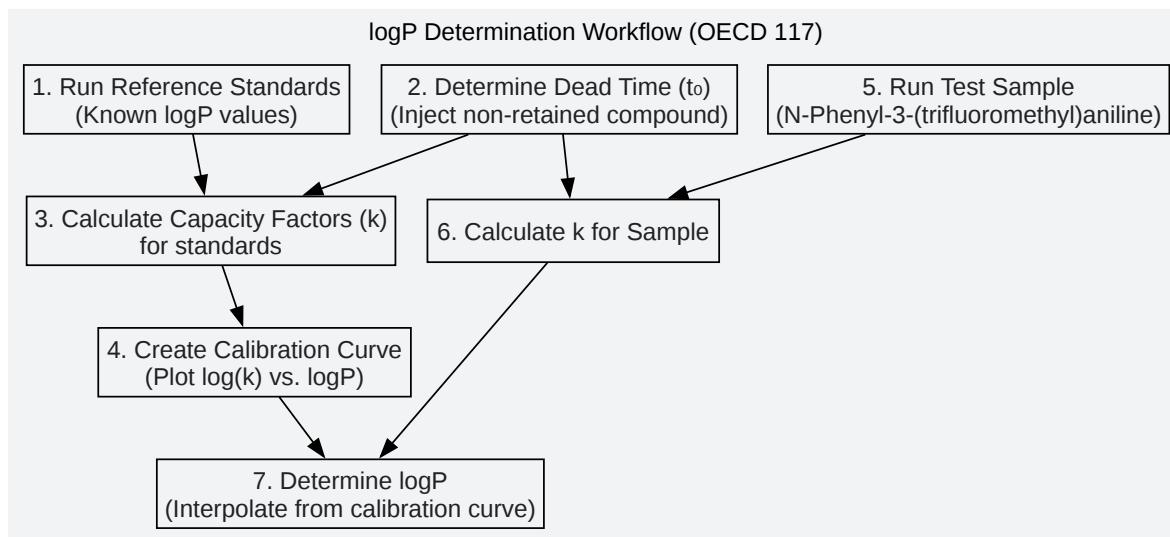
- HPLC system with a UV detector.
- Reversed-phase column (e.g., ODS, C18).
- Reference standards with known logP values.

**Protocol:**

- **Reference Standard Selection:** Choose a set of at least 5-6 reference compounds with logP values that bracket the expected logP of the test substance.
- **Calibration:** Prepare solutions of the reference standards and inject them onto the HPLC system under isocratic conditions (e.g., a constant mixture of methanol/water). Record the retention time for each standard.
- **Dead Time ( $t_0$ ) Determination:** Determine the column dead time by injecting a non-retained compound (e.g., uracil).

- Capacity Factor (k) Calculation: For each reference standard, calculate the capacity factor:  $k = (t_r - t_0) / t_0$ , where  $t_r$  is the retention time.
- Calibration Curve: Plot  $\log(k)$  versus the known  $\log P$  values for the reference standards. A linear regression of this plot yields the calibration curve.
- Sample Analysis: Prepare and inject a solution of **N-Phenyl-3-(trifluoromethyl)aniline** under the identical HPLC conditions. Record its retention time ( $t_r$ ).
- $\log P$  Calculation: Calculate the capacity factor (k) for the test substance. Using the regression equation from the calibration curve, calculate the  $\log P$  of **N-Phenyl-3-(trifluoromethyl)aniline**.

Causality and Trustworthiness: This method, standardized by OECD 117, provides a robust and rapid alternative to the traditional shake-flask method.<sup>[8]</sup> Its trustworthiness is based on the well-established principle of reversed-phase chromatography, where retention is governed by hydrophobicity. The validity of the measurement is ensured by a strong linear correlation ( $r^2 > 0.95$ ) of the calibration curve and by ensuring the test compound's retention time falls within the range of the standards.



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